2,3-Diethyl-5-methylpyrazine is an alkylpyrazine compound found naturally in various foods, contributing significantly to their roasted, nutty, and earthy aromas. [ [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [], [] ] It is often formed during thermal processing, such as roasting or frying, through the Maillard reaction. Its presence in trace amounts can significantly impact the overall flavor profile of a product due to its low odor threshold. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] Researchers utilize 2,3-diethyl-5-methylpyrazine as a key odorant for analyzing and understanding flavor profiles in various food products and for developing flavoring agents.
2,3-Diethyl-5-methylpyrazine can be sourced from various natural processes, particularly in the Maillard reaction, which occurs during the cooking of foods and contributes to flavor development. It is classified as a volatile organic compound and is often used in the food industry for its flavoring properties. The compound has been assigned the CAS number 18138-04-0 and is listed in chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of 2,3-diethyl-5-methylpyrazine can be achieved through several methods:
These methods highlight the versatility of synthesizing this compound through both chemical and biological pathways.
These structural characteristics contribute to its physical properties and reactivity.
2,3-Diethyl-5-methylpyrazine participates in various chemical reactions:
These reactions are significant for understanding both its ecological impact and potential applications in synthetic chemistry.
The mechanism of action for 2,3-diethyl-5-methylpyrazine primarily revolves around its function in flavor enhancement and its metabolic pathways in microorganisms:
2,3-Diethyl-5-methylpyrazine finds applications across several fields:
2,3-Diethyl-5-methylpyrazine (CAS No. 18138-04-0) is an alkyl-substituted heterocyclic compound with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. Its systematic IUPAC name is 2,3-diethyl-5-methylpyrazine, though it is also documented as 2-methyl-5,6-diethylpyrazine or 5-methyl-2,3-diethylpyrazine in chemical databases [5] [6]. The structure consists of a pyrazine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4) substituted with ethyl groups at carbons 2 and 3, and a methyl group at carbon 5. Its canonical SMILES string is CCc1ncc(C)nc1CC
, which explicitly defines the branching pattern of the alkyl chains [2] [8]. The InChIKey PSINWXIDJYEXLO-UHFFFAOYSA-N
provides a unique identifier for computational and database applications [6].
This compound is a clear, colorless to pale yellow liquid under ambient conditions. Key physical properties include:
Table 1: Physicochemical Properties of 2,3-Diethyl-5-methylpyrazine
Property | Value | Conditions | Source |
---|---|---|---|
Density | 0.949 g/mL | 25°C | [2] [5] |
Refractive Index (n₂₀/D) | 1.498 | 20°C | [2] [8] |
Boiling Point | 80°C | 12 mmHg | [3] |
Flash Point | 80°C (176°F) | Closed cup | [2] [8] |
Water Solubility | Slight | Ambient | [7] |
LogP (Partition Coefficient) | 2.16–2.18 | Predicted | [5] [7] |
It is soluble in organic solvents like chloroform and methanol but exhibits low water solubility [3] [7]. The relatively high LogP value indicates lipophilicity, which influences its flavor-binding characteristics.
Nuclear Magnetic Resonance (NMR):
Gas Chromatography-Mass Spectrometry (GC-MS):The electron ionization mass spectrum shows a molecular ion peak at m/z 150 (M⁺), with key fragments at m/z 135 (M⁺−CH₃), 121 (M⁺−C₂H₅), and 108 (pyrazine ring cleavage) [7] [9].
Infrared (IR) Spectroscopy:Characteristic absorptions include C–H stretching of alkyl groups (2900–3000 cm⁻¹), C=N stretching (1600 cm⁻¹), and ring deformation modes (1500–1570 cm⁻¹) [9].
Density Functional Theory (DFT) studies reveal key electronic features:
Table 2: Computed Molecular Descriptors
Parameter | Value | Significance |
---|---|---|
Polar Surface Area | 25.78 Ų | Low membrane permeability |
Polarizability | 17.79 ų | Dispersion force contribution to aroma binding |
pKa (predicted) | ~2.0 | Very weak basicity |
HOMO-LUMO Gap | 5.9 eV | Kinetic stability |
The steric effects of the 2,3-diethyl substitution pattern hinder π-stacking interactions, enhancing volatility and diffusion in gas-phase applications like coffee aroma [6] [9].
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